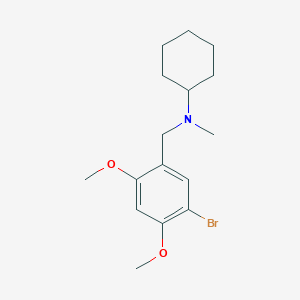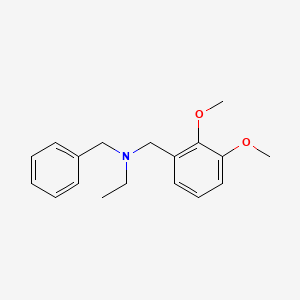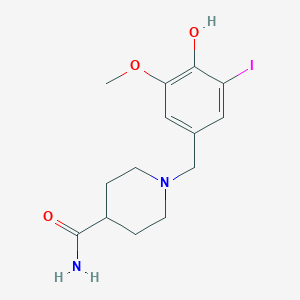
(5-bromo-2,4-dimethoxybenzyl)cyclohexyl(methyl)amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzyl and cyclohexyl precursors. The bromo and methoxy groups could be introduced using standard substitution reactions . The final step would likely involve the formation of the amine group, possibly through a reductive amination or an amine alkylation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzyl group would contribute to the compound’s aromaticity, while the cyclohexyl group would add some degree of steric bulk. The bromo and methoxy groups would introduce polar characteristics, and the amine group could participate in hydrogen bonding .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions, depending on the conditions. The bromo group could be displaced in a nucleophilic substitution reaction. The amine group could be protonated under acidic conditions or form amides with carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of an aromatic ring, a cyclohexyl group, and multiple polar substituents would likely make it a solid at room temperature. Its solubility would depend on the solvent: it might be soluble in polar organic solvents due to the presence of the methoxy and amine groups .Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body. The amine group could interact with biological amines, and the aromatic ring could participate in π-π stacking interactions with aromatic amino acids in proteins .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N-methylcyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2/c1-18(13-7-5-4-6-8-13)11-12-9-14(17)16(20-3)10-15(12)19-2/h9-10,13H,4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSYZDQNMLCCCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1OC)OC)Br)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(benzyloxy)benzyl]-4-piperidinecarboxamide](/img/structure/B3852297.png)
![2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B3852308.png)
![2-ethoxy-6-{[3-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B3852311.png)

![2-{[benzyl(methyl)amino]methyl}-4-bromophenol](/img/structure/B3852320.png)
![1-ethyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine hydrochloride](/img/structure/B3852323.png)

![4-chloro-2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3852339.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B3852349.png)
![1-acetyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3852354.png)
![2-[[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl](propyl)amino]ethanol](/img/structure/B3852371.png)
![1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane](/img/structure/B3852378.png)
![{1-[(2-methoxy-1-naphthyl)methyl]-3-piperidinyl}methanol](/img/structure/B3852382.png)
